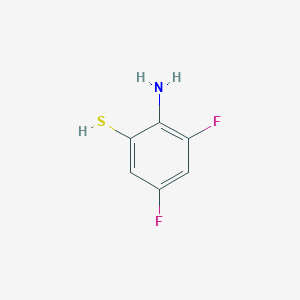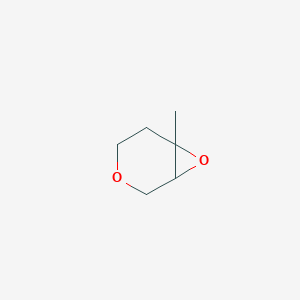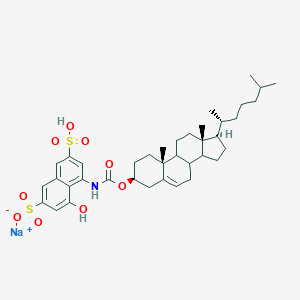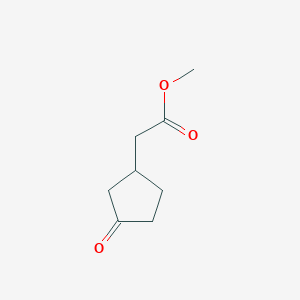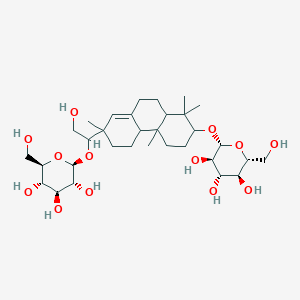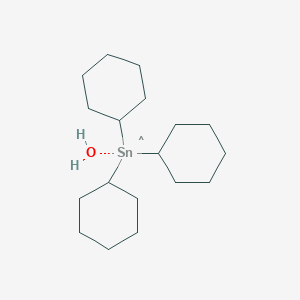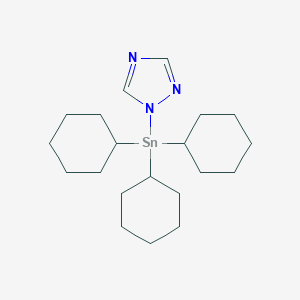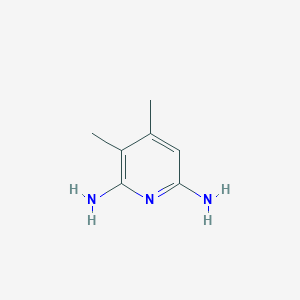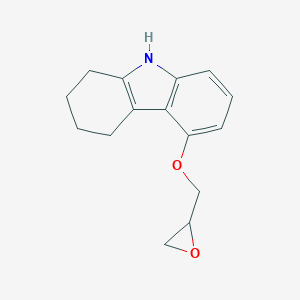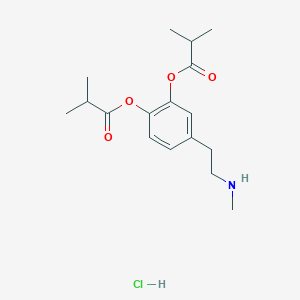
ベンジルオキシカルボニルロイシル-ロイシル-ロイシル-4-メチル-クマリル-7-アミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is a synthetic compound with the molecular formula C36H48N4O7 and a molecular weight of 648.79 g/mol . It is often used in biochemical research due to its specific properties and interactions with biological molecules.
科学的研究の応用
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation and cleavage.
Biology: Employed in studies of enzyme-substrate interactions, particularly in the context of protease activity.
Medicine: Investigated for its potential use in drug development, particularly as a protease inhibitor.
Industry: Utilized in the production of synthetic peptides for various applications.
作用機序
Target of Action
The primary target of Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is the proteasome , a cellular complex that breaks down proteins . This compound acts as a proteasome inhibitor .
Mode of Action
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide interacts with the proteasome and blocks its action . This prevents the proteasome from breaking down proteins, leading to changes in cellular processes that depend on protein degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide typically involves the stepwise coupling of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The benzyloxycarbonyl (Cbz) group is commonly used as a protecting group for the amino acids .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide can undergo various chemical reactions, including:
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions include the individual amino acids and their oxidized derivatives .
類似化合物との比較
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with similar structural features but differing in the terminal functional group.
Benzyloxycarbonyl-leucyl-leucyl-phenylalanine: Another tripeptide with a different amino acid sequence.
Uniqueness
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide is unique due to its specific sequence of leucine residues and the presence of the 4-methyl-coumaryl-7-amide group. This structure confers distinct biochemical properties, making it particularly useful in studies of protease activity and inhibition .
特性
CAS番号 |
152015-61-7 |
|---|---|
分子式 |
C36H48N4O7 |
分子量 |
648.8 g/mol |
IUPAC名 |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C36H48N4O7/c1-21(2)15-28(37-26-13-14-27-24(7)18-32(41)47-31(27)19-26)34(43)40-35(44)29(16-22(3)4)38-33(42)30(17-23(5)6)39-36(45)46-20-25-11-9-8-10-12-25/h8-14,18-19,21-23,28-30,37H,15-17,20H2,1-7H3,(H,38,42)(H,39,45)(H,40,43,44)/t28-,29-,30-/m0/s1 |
InChIキー |
WYINEYKFNBTACN-DTXPUJKBSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CC(C)C)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |
外観 |
Assay:≥98%A solid |
Key on ui other cas no. |
152015-61-7 |
同義語 |
enzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide Z-Leu-Leu-Leu-4-methylcoumaryl-7-amide ZLLL-MCA |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



